Methyl 5-aminoisoxazole-3-carboxylate
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Overview
Description
Methyl 5-aminoisoxazole-3-carboxylate is a chemical compound with the molecular formula C5H6N2O3. It belongs to the class of isoxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . This compound is of interest due to its potential use in various scientific research fields, including chemistry, biology, and medicine.
Mechanism of Action
Mode of Action
Isoxazole derivatives, however, are known to interact with their targets in a variety of ways, often leading to significant changes in cellular function .
Biochemical Pathways
Isoxazole derivatives are known to influence a wide range of biological pathways, depending on their specific targets .
Result of Action
Isoxazole derivatives are known to have a wide range of biological effects, such as hypoglycemic, antinociceptive, anti-inflammatory, and antibacterial activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for preparing methyl 5-aminoisoxazole-3-carboxylate involves the reaction of terminal alkynes with n-butyllithium (n-BuLi) followed by aldehydes, molecular iodine, and hydroxylamine . This method is highly regioselective and allows for the one-pot preparation of 3,5-disubstituted isoxazoles.
Another method involves the reaction of acetophenone with diethyl oxalate in the presence of methanol and sodium methoxide at low temperatures to produce methyl 2,4-dioxo-4-phenylbutanoate, which can then be further processed to obtain the desired isoxazole derivative .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ automated systems and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-aminoisoxazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted isoxazole derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced.
Scientific Research Applications
Methyl 5-aminoisoxazole-3-carboxylate has a wide range of scientific research applications:
Comparison with Similar Compounds
Methyl 5-aminoisoxazole-3-carboxylate can be compared with other similar compounds, such as:
5-amino-3-methyl-isoxazole-4-carboxylic acid: This compound is also an isoxazole derivative with similar biological activities.
Methyl 5-aminoisoxazole-4-carboxylate:
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, which can differ significantly from those of its analogs.
Biological Activity
Methyl 5-aminoisoxazole-3-carboxylate (MAIC) is a compound of significant interest due to its diverse biological activities. This article delves into its pharmacological properties, modes of action, and potential therapeutic applications, supported by data tables and case studies.
Overview of this compound
MAIC is a derivative of isoxazole, a heterocyclic compound known for its wide range of biological activities. Isoxazole derivatives have been explored for their roles in various therapeutic areas, including antimicrobial, anti-inflammatory, and anticancer applications .
Antimicrobial Properties
MAIC exhibits notable antimicrobial activity against a variety of pathogens. Studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and interfering with metabolic pathways essential for bacterial survival.
Table 1: Antimicrobial Activity of MAIC
Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 32 µg/mL | |
Escherichia coli | 64 µg/mL | |
Pseudomonas aeruginosa | 128 µg/mL |
Anti-inflammatory Effects
Research has shown that MAIC possesses anti-inflammatory properties, making it a candidate for treating inflammatory diseases. It modulates the expression of pro-inflammatory cytokines and inhibits the activation of nuclear factor kappa B (NF-κB), a key regulator in inflammatory responses .
Case Study: In Vivo Anti-inflammatory Activity
In an animal model of acute inflammation induced by carrageenan, administration of MAIC significantly reduced paw edema compared to the control group. The observed reduction was attributed to the compound's ability to inhibit leukocyte migration and cytokine release.
The biological activity of MAIC can be attributed to its interaction with various biochemical pathways:
- Cellular Signaling : MAIC influences signaling pathways involved in inflammation and apoptosis.
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes such as cyclooxygenase (COX), which plays a crucial role in the inflammatory process .
- Receptor Modulation : It acts as a modulator for certain neurotransmitter receptors, suggesting potential applications in neuropharmacology .
Pharmacokinetics and Toxicity
Understanding the pharmacokinetic profile of MAIC is essential for evaluating its therapeutic potential. Preliminary studies indicate that MAIC has favorable absorption characteristics and a moderate half-life, allowing for effective dosing regimens. Toxicity assessments reveal that MAIC exhibits low toxicity at therapeutic doses, although further studies are needed to fully elucidate its safety profile .
Comparative Analysis with Similar Compounds
MAIC can be compared with other isoxazole derivatives to highlight its unique properties:
Table 2: Comparison of Isoxazole Derivatives
Compound | Biological Activity | Notable Features |
---|---|---|
This compound | Antimicrobial, Anti-inflammatory | Low toxicity, Moderate half-life |
5-amino-3-methyl-isoxazole-4-carboxylic acid | Anticancer, Neuroprotective | Stronger receptor modulation effects |
Methyl 5-aminoisoxazole-4-carboxylate | Antimicrobial | Similar structure but different activity profile |
Properties
IUPAC Name |
methyl 5-amino-1,2-oxazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3/c1-9-5(8)3-2-4(6)10-7-3/h2H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASPWUCLSRISGIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NOC(=C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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